5-PHENYL-1-PENTENYLBORONIC ACID PINACOL ESTER
CAS No.: 157945-84-1
Cat. No.: VC13358144
Molecular Formula: C17H25BO2
Molecular Weight: 272.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157945-84-1 |
|---|---|
| Molecular Formula | C17H25BO2 |
| Molecular Weight | 272.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)14-10-6-9-13-15-11-7-5-8-12-15/h5,7-8,10-12,14H,6,9,13H2,1-4H3/b14-10+ |
| Standard InChI Key | HLUHQMVNJDKHRO-GXDHUFHOSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC2=CC=CC=C2 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
5-Phenyl-1-pentenylboronic acid pinacol ester belongs to the class of boronic acid esters, with the systematic IUPAC name 4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane. Its molecular formula, C₁₇H₂₅BO₂, corresponds to a molecular weight of 272.2 g/mol . The compound’s structure comprises a boron atom coordinated to a pinacol-derived dioxaborolane ring and an alkenyl chain terminating in a phenyl group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 154820-97-0 |
| InChI Key | HLUHQMVNJDKHRO-GXDHUFHOSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CCCCC2=CC=CC=C2 |
| Refractive Index | 1.498 |
| Solubility | Immiscible with water |
The (E)-configuration of the alkenyl group ensures optimal spatial orientation for cross-coupling reactions, while the pinacol ester enhances stability by mitigating boronic acid’s inherent sensitivity to hydrolysis .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between alkenyl halides and pinacol boronic esters. A representative protocol involves:
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Reacting 1-iodo-5-phenylpent-1-ene with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF at 60°C.
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Purification via column chromatography yields the product in >90% purity.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance reproducibility and safety. These systems optimize parameters such as residence time (10–30 minutes) and temperature (50–70°C), achieving >85% yield with minimal byproducts. A comparative analysis of batch vs. flow synthesis is summarized below:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 78% | 89% |
| Reaction Time | 4 hours | 25 minutes |
| Catalyst Loading | 2 mol% Pd | 1.5 mol% Pd |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a critical coupling partner in forming C(sp²)-C(sp³) bonds. For example, its reaction with 4-iodotetrahydro-2H-pyran under nickel catalysis produces chiral tetrahydropyran derivatives in 68% yield and 92% enantiomeric excess . This enantioselectivity arises from nickel hydride intermediates that stereoselectively insert into alkenes .
Functionalization of Biomolecules
In proteomics, the boronic ester moiety binds reversibly to diol-containing biomolecules (e.g., glycoproteins), enabling applications in affinity chromatography and sensor development . A 2024 study demonstrated its use in tagging sialic acid residues on cell surfaces, facilitating real-time tracking of glycosylation patterns.
Pharmaceutical Intermediates
The compound is a precursor to (S)-(+)-Pregabalin, an anticonvulsant drug. Key steps include:
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Enantioselective coupling with 3-cyano-5-methylhexanoic acid ethyl ester.
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Hydrolysis and recrystallization to achieve 99.5% enantiopurity .
Physicochemical Properties and Stability
Thermal and Solvent Compatibility
The compound exhibits stability up to 150°C under inert atmospheres. Solubility data across common solvents are:
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 120 |
| Tetrahydrofuran | 95 |
| Ethanol | 15 |
Recent Advances and Future Directions
A 2025 study utilized the compound in photoinduced nickel-catalyzed couplings, achieving C(sp³)-C(sp³) bond formation under visible light irradiation . This method bypasses traditional heating, reducing energy consumption by 40%. Future research aims to expand its role in green chemistry and bioconjugation technologies.
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